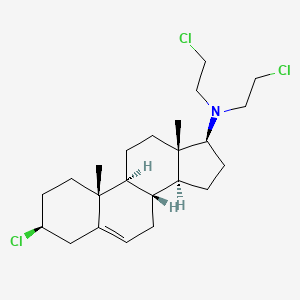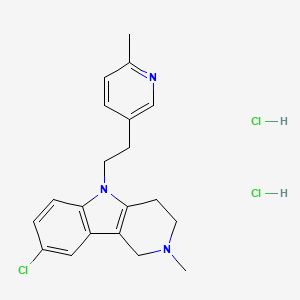
Pyridin-Triphenylboran
Übersicht
Beschreibung
Pyridine-triphenylborane (PTB) is an organoboron compound that has been used in various scientific research applications, including those related to organic synthesis and catalysis. It is a white, crystalline solid and has a molecular weight of 300.6 g/mol. It is a highly reactive compound, making it useful for a variety of applications.
Wissenschaftliche Forschungsanwendungen
Metallfreie Katalyse
Triphenylboran wurde als metallfreier Katalysator für verschiedene organische Transformationen verwendet . Dazu gehört die Copolymerisation von Epoxiden mit CO2, Isocyanat und organischen Anhydriden zu verschiedenen Polycarbonat-Copolymeren und kontrollierten Diblock-Copolymeren .
2. Frustrierte Lewis-Paar-vermittelte Spaltung von Wasserstoff Triphenylboran wurde als Lewis-Säure-Komponente in der frustrierten Lewis-Paar (FLP)-vermittelten Spaltung von Wasserstoff und Wasserstoffkatalyse verwendet .
Reduktive N-Methylierungen und C-Methylierungen
Triphenylboran wurde verwendet, um reduktive N-Methylierungen und C-Methylierungen mit CO2 und Silan zu hochwertigen organischen Produkten zu katalysieren .
Cycloadditionen und Insertionsreaktionen
Triphenylboran wurde verwendet, um Cycloadditionen und Insertionsreaktionen zu katalysieren .
Antifouling-Mittel in Farben
Pyridin-Triphenylboran wurde als Antifouling-Mittel in Farben verwendet . Es kann zusammen mit seinen Abbauprodukten in Farbabfallproben mit Kapillarelektrophorese mit feldverstärkter Probeninjektion bestimmt werden .
6. Katalysator für die Polymerisation von Acrylsäureestern this compound-Komplex, hergestellt unter Verwendung von Triphenylboran als Vorläufer, wurde als Katalysator für die Polymerisation von Acrylsäureestern verwendet .
Hydrocyanierung von Butadien zu Adiponitril
Triphenylboran wurde bei der Hydrocyanierung von Butadien zu Adiponitril verwendet . Dieses Verfahren wird industriell von Du Pont für die Hydrocyanierung von Butadien zu Adiponitril, einem Nylon-Zwischenprodukt, eingesetzt .
Synthese von 3-Phenyl-Cyclohexen
Triphenylboran wurde bei der Synthese von 3-Phenyl-Cyclohexen verwendet .
Safety and Hazards
Pyridine-triphenylborane is harmful if swallowed, causes serious eye irritation, and is fatal if inhaled . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . It should be stored in a well-ventilated place and the container should be kept tightly closed .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
pyridine;triphenylborane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15B.C5H5N/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-6-5-3-1/h1-15H;1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSXSXUHWBSPEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448581 | |
| Record name | Pyridine-triphenylborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
971-66-4 | |
| Record name | Pyridine-triphenylborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


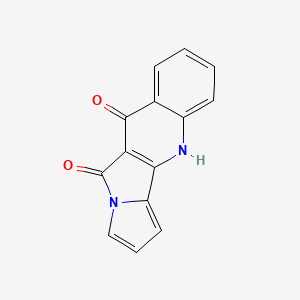
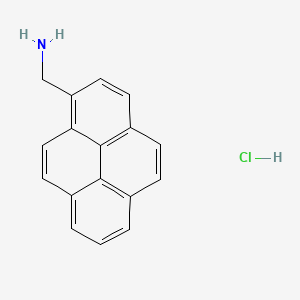
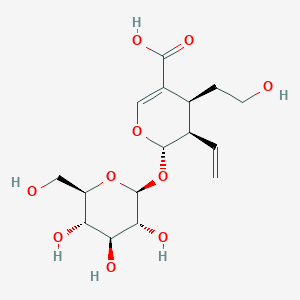
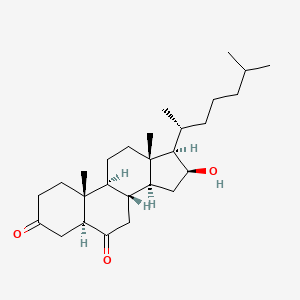
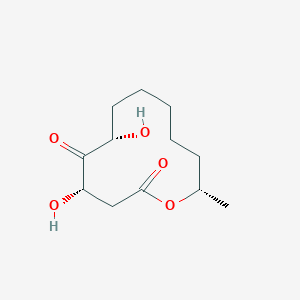
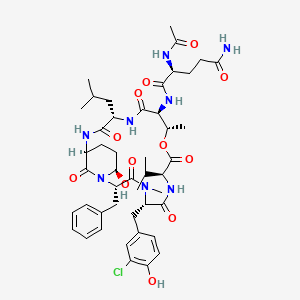

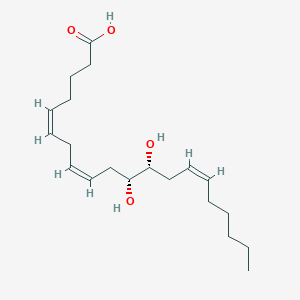
![4-hydroxy-4-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]cyclohexa-2,5-dien-1-one](/img/structure/B1249759.png)
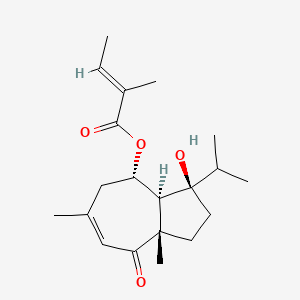
![(1R)-1-[(3aR,5S,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B1249763.png)

